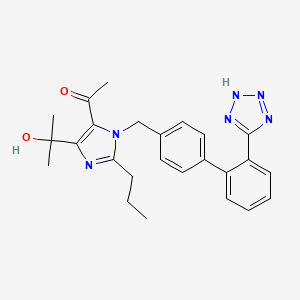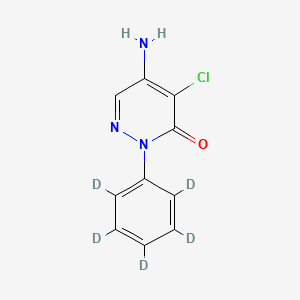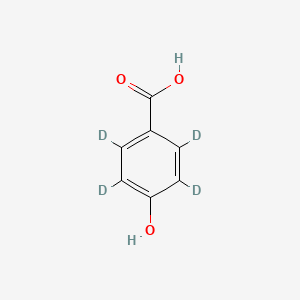![molecular formula C28H32N2O3 B565634 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 215032-24-9](/img/structure/B565634.png)
2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen), which is a common feature in many organic compounds .
Molecular Structure Analysis
The structure of this compound would likely be influenced by the pyrrolidine ring, which due to its non-planarity, provides increased three-dimensional coverage, a phenomenon called “pseudorotation” . The orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the stereochemistry of the molecule, and the overall molecular shape would all influence its properties .Applications De Recherche Scientifique
Antioxidant Activity
A study investigated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, closely related to the compound . The most promising compound identified, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), demonstrated effective radical scavenging ability, comparable to conventional antioxidants like melatonin and gallic acid. This suggests potential use in physiological environments as a HO˙ radical scavenger (Nguyen et al., 2022).
Solvatochromism Studies
Research on various bioactive compounds, including 2-amino-6-phenylazo-pyridin-3-ol and others, has focused on understanding their solvatochromic behavior. This is relevant for compounds like 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, as solvatochromism can inform about solute-solvent interactions, affecting the compound's behavior in different environments (Masoud et al., 2011).
Impurities in Pharmaceutical Compounds
A study on darifenacin hydrobromide, which contains a similar compound structure, focused on identifying process impurities and stress degradants. This research is crucial for understanding the stability and purity of pharmaceutical compounds, particularly those with complex structures like 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide (Thomas et al., 2012).
Neuropharmacological Potential
Research on novel dipeptide derivatives linked to triazole-pyridine moieties, similar in structure to the compound , has shown promise in neuropharmacology. One such compound demonstrated significant antimicrobial activity and potential as a novel agent for brain SPECT imaging, suggesting similar compounds could have neuropharmacological applications (Abdel-Ghany et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-[2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c29-27(33)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26(32)22(19-21)15-18-31/h1-12,19,25,31-32H,13-18,20H2,(H2,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJHRFZCGLNQFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C(C=C4)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857778 |
Source


|
| Record name | 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
CAS RN |
215032-24-9 |
Source


|
| Record name | 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











